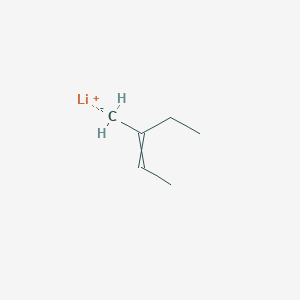
1-(Cyclopropyloxy)-4-(ethenyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropyloxy)-4-(ethenyloxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a cyclopropyloxy group and an ethenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropyloxy)-4-(ethenyloxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with cyclopropyl bromide and ethenyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups on the benzene ring are replaced by the cyclopropyloxy and ethenyloxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropyloxy)-4-(ethenyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of ethoxy-substituted derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(Cyclopropyloxy)-4-(ethenyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropyloxy)-4-(ethenyloxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The cyclopropyloxy and ethenyloxy groups contribute to the compound’s reactivity and specificity in these interactions.
Comparison with Similar Compounds
- 1-(Cyclopropyloxy)-4-methoxybenzene
- 1-(Cyclopropyloxy)-4-(prop-2-en-1-yloxy)benzene
- 1-(Cyclopropyloxy)-4-(but-2-en-1-yloxy)benzene
Comparison: 1-(Cyclopropyloxy)-4-(ethenyloxy)benzene is unique due to the presence of both cyclopropyloxy and ethenyloxy groups, which impart distinct chemical and physical properties
Properties
CAS No. |
63524-26-5 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-cyclopropyloxy-4-ethenoxybenzene |
InChI |
InChI=1S/C11H12O2/c1-2-12-9-3-5-10(6-4-9)13-11-7-8-11/h2-6,11H,1,7-8H2 |
InChI Key |
WWNYQCBASQJKRG-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=C(C=C1)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



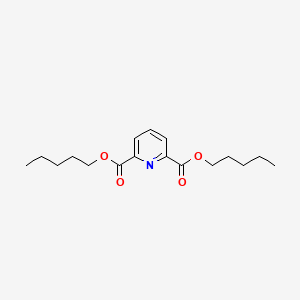
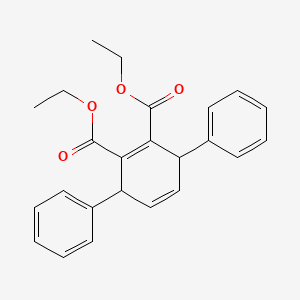
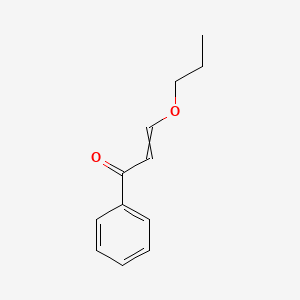
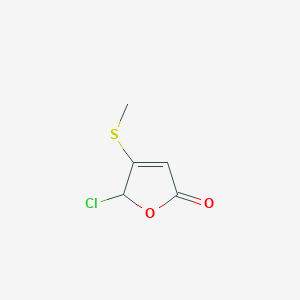
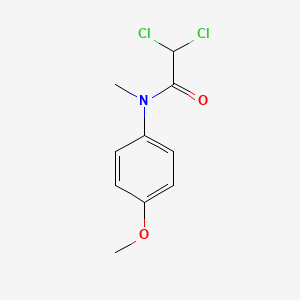
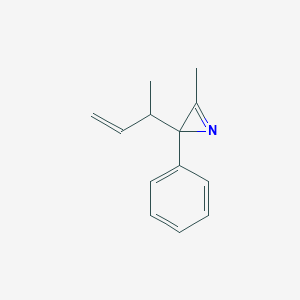
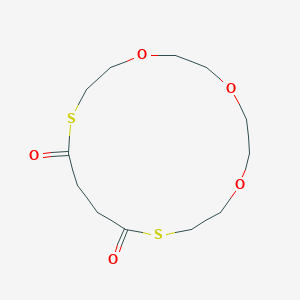
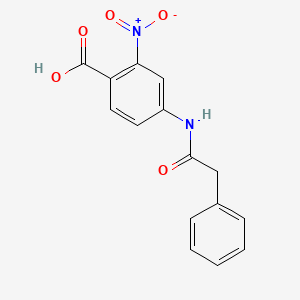
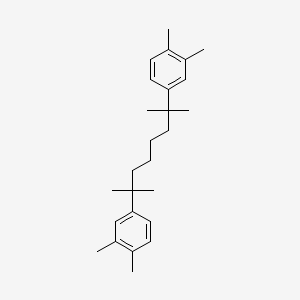

![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
